molecular formula C22H15ClN2O5 B11330355 3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11330355
M. Wt: 422.8 g/mol
InChI Key: WSLXIEKDCQBZHQ-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system, chlorophenyl, and nitrophenyl groups. Its chemical formula is C22H14ClN3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-nitroaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to form the benzopyran ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its benzopyran ring system, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C22H15ClN2O5

Molecular Weight

422.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C22H15ClN2O5/c23-16-4-1-13(2-5-16)20-12-15-11-14(3-10-19(15)22(27)30-20)21(26)24-17-6-8-18(9-7-17)25(28)29/h1-11,20H,12H2,(H,24,26)

InChI Key

WSLXIEKDCQBZHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

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